molecular formula C15H22N2O4S B4876940 N-ethyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide

N-ethyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide

Cat. No. B4876940
M. Wt: 326.4 g/mol
InChI Key: TWRVWEAOPONLQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis of Related Compounds : While specific synthesis methods for N-ethyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide were not found, related compounds have been synthesized. For example, (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide was synthesized as an orally bioavailable KCNQ2 potassium channel opener (Yong-Jin Wu et al., 2003). These synthesis methods provide insights into potential routes for synthesizing N-ethyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide.

Molecular Structure Analysis

  • Structure Characterization : Related compounds have been characterized using techniques like NMR, IR, and Mass spectral studies. For example, 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was characterized and its crystal structure confirmed by single crystal X-ray diffraction studies (Mamatha S.V et al., 2019).

Chemical Reactions and Properties

  • Chemical Reactions : N-Ethyl-5-phenylisoxazolium-3′-sulfonate, a related compound, undergoes a hydroxide-promoted reaction to form N-ethyl-3-oxo-3-(3-sulfonatophenyl)propanamide, demonstrating the reactivity of similar structures (Kathryn. Llamas et al., 1986).

Physical Properties Analysis

  • Crystal Structure : The related compound 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide's crystal structure belongs to the monoclinic system, providing a reference for understanding the physical properties of N-ethyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide (Ihor Kulai et al., 2016).

properties

IUPAC Name

N-ethyl-3-(4-morpholin-4-ylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-2-16-15(18)8-5-13-3-6-14(7-4-13)22(19,20)17-9-11-21-12-10-17/h3-4,6-7H,2,5,8-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRVWEAOPONLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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